(S)-2-Aminooctane
Overview
Description
(S)-2-Aminooctane, also known as (S)-2-Amino-n-octane or (S)-2-Aminocaprylate, is a chiral amine that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has a molecular weight of 157.27 g/mol and a chemical formula of C8H19NO.
Scientific Research Applications
Volumetric Properties
(S)-2-Aminooctane has been studied for its volumetric properties under various temperatures and pressures. Yoshimura et al. (2009) explored its density data at temperatures between 293.15 K and 403.15 K and pressures up to 140 MPa. This research aids in understanding the influence of chain length on the physical properties of branched amines like (S)-2-Aminooctane (Yoshimura et al., 2009).
Solvent Effects on Hierarchical Assembly
Wang et al. (2014) investigated the hierarchical assembly of 2-aminooctane-functionalized naphthalenediimide (NDI) using a solvent displacement method. This study is significant for the fine-tuning of intermolecular interactions and understanding the structure-property correlations in NDI architectures (Wang et al., 2014).
Synthesis of Amino Acids
Hernández et al. (2017) used a systems biocatalysis approach, combining aldolases and transaminases, for the stereoselective synthesis of amino acids. This method highlights the role of (S)-2-Aminooctane in the synthesis of chiral building blocks essential for drug development and industrial products (Hernández et al., 2017).
Synthesis and Characterization of Metal Complexes
The synthesis and characterization of 1,2-O-cyclohexylidene-4-aza-8-aminooctane and its transition metal complexes were explored by Ekerci and Ta (2000). Their work contributes to the understanding of the ligand's structure and its potential applications in various fields (Ekerci & Ta, 2000).
Influence on Dynamic Viscosity
Yoshimura et al. (2010) reported on the dynamic viscosity data of 2-alkylamines, including 2-aminooctane, under different temperatures and pressures. Their findings are crucial for understanding how chain length affects dynamic viscosity, which is relevant in various industrial applications (Yoshimura et al., 2010).
Amino Acid Enantioseparation
Lee et al. (2001) described a method for the enantioseparation of chiral amino acids, showcasing the potential of using derivatives of amino acids like (S)-2-Aminooctane in analytical chemistry, particularly in chiral discrimination and chemical identification (Lee et al., 2001).
properties
IUPAC Name |
(2S)-octan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-3-4-5-6-7-8(2)9/h8H,3-7,9H2,1-2H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXNJMZWGSCKPW-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426428 | |
Record name | (S)-2-Aminooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Aminooctane | |
CAS RN |
34566-04-6 | |
Record name | 2-Octylamine, (2S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034566046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-2-Aminooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-Aminooctane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-OCTYLAMINE, (2S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VJ4UQ98E4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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